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Abstract
Tetravinylsilane (Si(CH=CH₂)₄) is a fundamental organosilicon compound utilized as a

precursor in the synthesis of silicon-containing polymers and as a crosslinking agent in material

science. A thorough understanding of its molecular structure and vibrational modes is

paramount for its application in research and development. This technical guide provides a

comprehensive overview of the spectroscopic analysis of tetravinylsilane, focusing on Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy.

This document summarizes key quantitative data, outlines detailed experimental protocols for

each analytical technique, and presents a logical workflow for the spectroscopic

characterization of this compound. It is intended for researchers, scientists, and professionals

in drug development and material science who require a detailed understanding of the

spectroscopic properties of tetravinylsilane.

Introduction
Tetravinylsilane is a tetraorganosilane characterized by a central silicon atom bonded to four

vinyl groups. Its high degree of unsaturation and the presence of the Si-C bond make it a

versatile building block in organometallic chemistry and polymer science. Spectroscopic

techniques are essential for confirming the identity, purity, and structural characteristics of

tetravinylsilane. NMR spectroscopy provides detailed information about the electronic

environment of the ¹H, ¹³C, and ²⁹Si nuclei. Vibrational spectroscopy, including both FT-IR and

Raman, offers insights into the various vibrational modes of the molecule, such as the
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stretching and bending of its chemical bonds. This guide synthesizes available spectroscopic

data and provides standardized protocols to aid in the characterization of tetravinylsilane.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of

tetravinylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tetravinylsilane. The

molecule's symmetry results in a relatively simple spectrum.

Table 1: ¹H NMR Data for Tetravinylsilane

Proton Assignment Chemical Shift (δ, ppm) Coupling Constant (J, Hz)

Hₐ (-CH=) 6.118 J(A,B) = 3.62

Hₑ (=CH₂) 6.057 J(A,C) = 14.67

Hₑ' (=CH₂) 5.769 J(B,C) = 20.40

Solvent: CCl₄, Reference: S.

Cawley, S.S. Danyluk, Can. J.

Chem. 46, 2373 (1968).[1]

Table 2: ¹³C and ²⁹Si NMR Data for Tetravinylsilane
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Nucleus Chemical Shift (δ, ppm) Notes

¹³C (=CH₂)

Data not available in searched

resources. Expected in the

130-140 ppm range for vinyl

carbons attached to silicon.

The primary literature

reference is consistently cited

as "B.E. Mann, B.F. Taylor,

13C NMR Data for

Organometallic Compounds".

[2]

¹³C (-CH=)

Data not available in searched

resources. Expected in the

130-140 ppm range for vinyl

carbons attached to silicon.

The primary literature

reference is consistently cited

as "B.E. Mann, B.F. Taylor,

13C NMR Data for

Organometallic Compounds".

[2]

²⁹Si

Data not available in searched

resources. Expected in the

range of -15 to -25 ppm

relative to TMS for

tetralkenylsilanes.

-

Vibrational Spectroscopy (FT-IR & Raman)
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational

modes of tetravinylsilane. Key vibrational bands are associated with the vinyl groups and the

silicon-carbon bonds.

Table 3: Key FT-IR and Raman Vibrational Bands for Tetravinylsilane
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Vibrational Mode
Expected FT-IR
Frequency (cm⁻¹)

Expected Raman
Shift (cm⁻¹)

Intensity

C-H stretch (vinyl) 3100–3000 3100–3000
Medium (IR), Strong

(Raman)

C=C stretch (vinyl) 1680–1620 1680–1620
Medium (IR), Very

Strong (Raman)

CH₂ scissoring ~1410 ~1410 Medium

C-H in-plane bend ~1260 ~1260 Medium

CH₂ wag ~1010 ~1010 Strong

CH₂ twist ~960 ~960 Strong

Si-C stretch 800-600 800-600 Strong

Note: Specific

experimental peak

lists for

tetravinylsilane were

not available in the

searched resources.

The expected ranges

are based on general

correlation tables for

organosilicon and

vinyl compounds.[3][4]

[5]

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

The following sections outline standard operating procedures for the analysis of

tetravinylsilane, which is a liquid at room temperature.

NMR Sample Preparation and Analysis
Sample Preparation:
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For ¹H and ¹³C NMR, prepare a solution by dissolving 5-25 mg of tetravinylsilane in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean,

dry vial.

For ²⁹Si NMR, a more concentrated sample of 50-100 mg may be required due to the low

natural abundance and sensitivity of the ²⁹Si nucleus.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon. A longer acquisition time will be

necessary compared to ¹H NMR.

²⁹Si NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low

sensitivity and potentially long relaxation times of ²⁹Si, a relaxation agent may be added,

and longer delays between pulses may be necessary.

FT-IR Sample Preparation and Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):

ATR is a common and convenient method for liquid samples.
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Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small drop of neat tetravinylsilane onto the center of the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Instrument Setup:

Set the spectrometer to collect data in the mid-infrared range (typically 4000-400 cm⁻¹).

A resolution of 4 cm⁻¹ is generally sufficient.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-

to-noise ratio.

After analysis, clean the ATR crystal thoroughly with a solvent that will dissolve

tetravinylsilane.

Raman Sample Preparation and Analysis
Sample Preparation:

Transfer a small amount of tetravinylsilane into a glass NMR tube or a glass capillary

tube.

Place the tube into the sample holder of the Raman spectrometer.

Instrument Setup:

Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

Calibrate the spectrometer using a known standard (e.g., silicon or polystyrene).
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Data Acquisition:

Focus the laser onto the liquid sample within the tube.

Set the acquisition parameters, including laser power, exposure time, and number of

accumulations, to achieve a good quality spectrum without causing sample degradation.

Acquire the Raman spectrum over the desired spectral range (e.g., 3200-200 cm⁻¹).

Workflow and Data Interpretation
The systematic application of these spectroscopic techniques provides a comprehensive

characterization of tetravinylsilane. The logical flow from sample preparation to final data

analysis is crucial for an accurate structural assignment.
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Caption: Workflow for the spectroscopic analysis of tetravinylsilane.
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Conclusion
This technical guide has detailed the spectroscopic analysis of tetravinylsilane using NMR,

FT-IR, and Raman techniques. Quantitative ¹H NMR data has been presented, along with

expected spectral regions for ¹³C and ²⁹Si NMR, and vibrational spectroscopy. The provided

experimental protocols offer a standardized approach for researchers to obtain reliable and

high-quality data. The integrated workflow demonstrates how these complementary techniques

lead to a full structural characterization of the molecule. While specific experimental data for all

techniques were not universally available in surveyed literature, the combination of known

values and established spectroscopic principles provides a robust framework for the analysis of

tetravinylsilane.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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